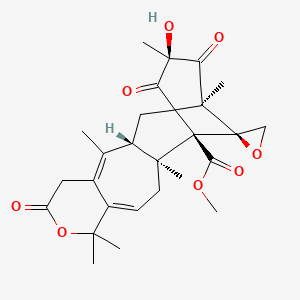
22-Epoxyberkeleydione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
22-Epoxyberkeleydione is a natural product found in Talaromyces minioluteus with data available.
Wissenschaftliche Forschungsanwendungen
Multifunctional Applications in Industrial Sectors
Epoxy, including variants like 22-Epoxyberkeleydione, plays a crucial role in various industrial applications due to its engineered thermosetting polymer properties. It's extensively used in adhesives, electronics, aerospace, and marine systems. Recent advancements have enhanced its functionalities, enabling it to possess magnetic, electrically conductive, thermally conductive, and flame retardant properties. These multifaceted characteristics open new avenues for applications in aerospace, automotive, anti-corrosive coatings, and high-voltage fields (Gu et al., 2016).
Smart Coatings for Corrosion Protection
The integration of epoxy coatings with zeolites like Ce-MCM-22 enhances corrosion resistance, particularly in Mg-Li alloy surfaces. These smart coatings exhibit self-healing corrosion inhibition capabilities, crucial for prolonging the life of metal surfaces in harsh environments (Yanli et al., 2016).
Bioactive Compounds from Marine-derived Fungi
The isolation of new compounds, such as (22E)-25-carboxy-8β,14β-epoxy-4α,5α-dihydroxyergosta-2,22-dien-7-one from marine-sourced fungi, has shown potential in biomedical research. These compounds exhibit inhibitory activity against certain cell lines, indicating their potential in drug development and cancer therapy (An et al., 2016).
Advanced Insulators in Fusion Magnets
Epoxy-based materials, including those with 22-epoxy groups, are being explored for their use as advanced insulators in fusion magnets. They offer enhanced performance in high-neutron-fluence environments, which is critical for large-scale fusion devices like ITER (Humer et al., 2013).
Enhancing Mechanical Properties of Composites
Epoxy's mechanical and chemical properties make it an ideal matrix material for lightweight polymer-matrix structural composites. Its use in carbon fiber composites is notable for improving interfacial strength and impact resistance (Wu & Chung, 2004).
Antennas for Wireless Sensor Networks
The use of epoxy substrates, such as FR-4 epoxy, is instrumental in the design and development of antennas for wireless sensor network (WSN) applications. This includes the development of circular microstrip patch antenna arrays resonating at specific frequencies (Narasimhan et al., 2022).
Epoxy in Natural Fiber-Reinforced Composites
Epoxy resins are extensively used in the fabrication of natural fiber-reinforced composites due to their superior mechanical, thermal, and electrical properties. These composites find applications in various industrial products (Saba et al., 2016).
Insulation Performance in Electrical Systems
Epoxy materials, including 22-epoxy variants, are vital in ensuring the insulation performance of electrical systems, such as in 22 kV cable spacers. They play a crucial role in mitigating surface degradation and improving the longevity of these systems (Nilbunpot & Suksri, 2015).
Eigenschaften
Produktname |
22-Epoxyberkeleydione |
|---|---|
Molekularformel |
C26H32O8 |
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
methyl (1R,2S,12S,14R,16S,18R)-16-hydroxy-2,6,6,11,14,16-hexamethyl-8,15,17-trioxospiro[7-oxatetracyclo[12.3.1.02,12.05,10]octadeca-4,10-diene-18,2'-oxirane]-1-carboxylate |
InChI |
InChI=1S/C26H32O8/c1-13-14-10-17(27)34-21(2,3)15(14)8-9-22(4)16(13)11-23(5)18(28)24(6,31)19(29)26(22,20(30)32-7)25(23)12-33-25/h8,16,31H,9-12H2,1-7H3/t16-,22-,23-,24-,25+,26+/m0/s1 |
InChI-Schlüssel |
DRMIYYPESWIXHQ-PSNFPAJSSA-N |
Isomerische SMILES |
CC1=C2CC(=O)OC(C2=CC[C@]3([C@H]1C[C@]4(C(=O)[C@](C(=O)[C@@]3([C@@]45CO5)C(=O)OC)(C)O)C)C)(C)C |
Kanonische SMILES |
CC1=C2CC(=O)OC(C2=CCC3(C1CC4(C(=O)C(C(=O)C3(C45CO5)C(=O)OC)(C)O)C)C)(C)C |
Synonyme |
22-epoxyberkeleydione |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



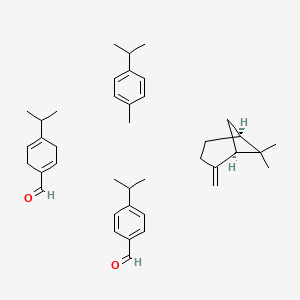
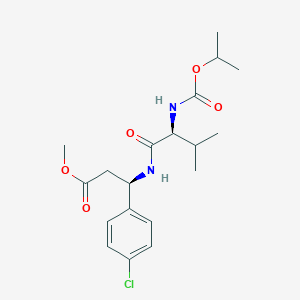

![N-[9-(3-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-3-oxopropyl)-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-ylidene]ethanaminium perchlorate](/img/structure/B1262806.png)



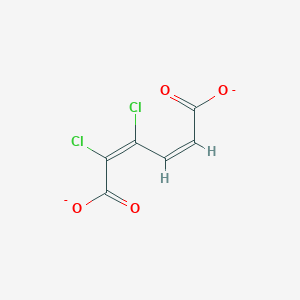


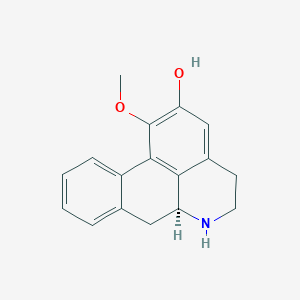
![methyl N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alaninate](/img/structure/B1262820.png)
![1-octadecanoyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262822.png)
